molecular formula C14H18BrNO2 B250028 N-allyl-2-(4-bromo-2,6-dimethylphenoxy)propanamide

N-allyl-2-(4-bromo-2,6-dimethylphenoxy)propanamide

Cat. No. B250028
M. Wt: 312.2 g/mol
InChI Key: PZYCHFTUMKEKSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-allyl-2-(4-bromo-2,6-dimethylphenoxy)propanamide is a chemical compound that has been the subject of scientific research due to its potential applications in medicine and pharmacology. This compound is also known as AD-1211 and has been found to have various biochemical and physiological effects on the human body. In

Mechanism of Action

The mechanism of action of N-allyl-2-(4-bromo-2,6-dimethylphenoxy)propanamide is not fully understood. However, it has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation. This compound has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
N-allyl-2-(4-bromo-2,6-dimethylphenoxy)propanamide has been found to have various biochemical and physiological effects on the human body. It has been shown to have anti-inflammatory and analgesic properties, which make it a potential treatment for arthritis and other inflammatory conditions. This compound has also been found to induce apoptosis in cancer cells, which makes it a potential treatment for cancer. Additionally, it has been found to have neuroprotective properties, which make it a potential treatment for Alzheimer's disease.

Advantages and Limitations for Lab Experiments

The advantages of using N-allyl-2-(4-bromo-2,6-dimethylphenoxy)propanamide in lab experiments include its potential applications in medicine and pharmacology. This compound has been found to have various biochemical and physiological effects, which make it a potential treatment for various diseases. The limitations of using this compound in lab experiments include the need for further research to fully understand its mechanism of action and potential side effects.

Future Directions

The future directions for research on N-allyl-2-(4-bromo-2,6-dimethylphenoxy)propanamide include further studies on its mechanism of action and potential side effects. Additionally, this compound could be studied for its potential use in combination therapy with other drugs for the treatment of cancer and other diseases. Further research could also focus on the synthesis of analogs of this compound to improve its efficacy and reduce potential side effects. Overall, the potential applications of N-allyl-2-(4-bromo-2,6-dimethylphenoxy)propanamide in medicine and pharmacology make it a promising area of research.

Synthesis Methods

The synthesis of N-allyl-2-(4-bromo-2,6-dimethylphenoxy)propanamide involves the reaction of 4-bromo-2,6-dimethylphenol with allyl bromide to form 2-allyl-4-bromo-6-methylphenol. The resulting compound is then reacted with 2-bromoacetyl bromide to form N-allyl-2-(4-bromo-2,6-dimethylphenoxy)propanamide. The synthesis of this compound has been optimized to increase yield and purity.

Scientific Research Applications

N-allyl-2-(4-bromo-2,6-dimethylphenoxy)propanamide has been the subject of scientific research due to its potential applications in medicine and pharmacology. This compound has been found to have various biochemical and physiological effects, including anti-inflammatory, analgesic, and anti-cancer properties. It has been studied for its potential use in the treatment of various diseases, including cancer, arthritis, and Alzheimer's disease.

properties

Molecular Formula

C14H18BrNO2

Molecular Weight

312.2 g/mol

IUPAC Name

2-(4-bromo-2,6-dimethylphenoxy)-N-prop-2-enylpropanamide

InChI

InChI=1S/C14H18BrNO2/c1-5-6-16-14(17)11(4)18-13-9(2)7-12(15)8-10(13)3/h5,7-8,11H,1,6H2,2-4H3,(H,16,17)

InChI Key

PZYCHFTUMKEKSD-UHFFFAOYSA-N

SMILES

CC1=CC(=CC(=C1OC(C)C(=O)NCC=C)C)Br

Canonical SMILES

CC1=CC(=CC(=C1OC(C)C(=O)NCC=C)C)Br

Origin of Product

United States

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